REACTION_SMILES
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[Br:1][CH2:2][C:3](=[O:4])[Br:5].[CH3:15][O:16][c:17]1[cH:18][cH:19][c:20]([CH2:21][OH:22])[cH:23][cH:24]1.[CH3:25][c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1.[Ca+2:7].[Cl-:6].[Cl-:8].[cH:9]1[cH:10][cH:11][n:12][cH:13][cH:14]1>>[Br:1][CH2:2][C:3](=[O:4])[O:22][CH2:21][c:20]1[cH:19][cH:18][c:17]([O:16][CH3:15])[cH:24][cH:23]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Br)CBr
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CO)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Ca+2]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
c1ccncc1
|
Name
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|
Type
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product
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Smiles
|
COc1ccc(COC(=O)CBr)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |